molecular formula C10H9F3 B1391384 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene CAS No. 1204295-86-2

1-(Cyclopropyldifluoromethyl)-4-fluorobenzene

Cat. No.: B1391384
CAS No.: 1204295-86-2
M. Wt: 186.17 g/mol
InChI Key: ANDRDMBZTIJWGD-UHFFFAOYSA-N
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Description

1-(Cyclopropyldifluoromethyl)-4-fluorobenzene (CAS 1204295-86-2) is a fluorinated aromatic compound of significant interest in advanced chemical research and development. With a molecular formula of C 10 H 9 F 3 and a molecular weight of 186.18 g/mol , this compound serves as a versatile synthetic intermediate. Its structure, featuring a difluoromethyl group bridging a cyclopropyl ring and a fluorophenyl ring, makes it a valuable building block in medicinal chemistry, particularly for introducing lipophilic and metabolically stable motifs in pharmaceutical candidates . The compound's physical properties include a predicted boiling point of 199.8±30.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm 3 . Researchers utilize this compound as a key precursor in multi-step syntheses of complex molecules. Similar trifluoromethyl- and fluoro-substituted benzene derivatives are extensively used in the preparation of active compounds, such as the key intermediate 4-amino-2-trifluoromethylbenzonitrile for the pharmaceutical Bicalutamide . The presence of the strong carbon-fluorine bonds and the electron-withdrawing characteristics of the difluoromethyl group can influence the electronic properties of the aromatic system, making it useful for creating materials with specific characteristics or for further functionalization via electrophilic aromatic substitution, where the para position in such systems is often activated . This product is intended for research purposes as a synthetic intermediate. It is not for diagnostic or therapeutic use. For safe handling, always wear appropriate personal protective equipment, including gloves, protective clothing, and eye protection. Store at -4°C for short-term (1-2 weeks) or -20°C for long-term preservation (1-2 years) .

Properties

IUPAC Name

1-[cyclopropyl(difluoro)methyl]-4-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3/c11-9-5-3-8(4-6-9)10(12,13)7-1-2-7/h3-7H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDRDMBZTIJWGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC=C(C=C2)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Steps:

  • Preparation of 4-fluorobenzene derivatives: Starting from commercially available 4-fluorobenzene or halogenated precursors such as 4-chlorobenzene.
  • Introduction of the difluoromethyl group: Via nucleophilic substitution using difluoromethyl anions or equivalents, often generated from difluoromethyl precursors like chlorodifluoromethane or difluoromethyl sulfonates under basic conditions.
  • Cyclopropylation: The cyclopropyl group is introduced through nucleophilic addition of cyclopropylmetal reagents (e.g., cyclopropylmagnesium bromide) or cyclopropyl halides under metal-catalyzed conditions.

Representative Data:

Step Reagents & Conditions Yield Reference
Aromatic halogenation N/A N/A General literature
Difluoromethylation Chlorodifluoromethane + base Moderate to high Patent EP0430847A1
Cyclopropylation Cyclopropylmagnesium bromide Variable Patent EP0430847A1

Radical or Metal-Catalyzed Cyclopropyl Difluoromethylation

This method employs radical or transition-metal catalysis to facilitate the formation of the cyclopropyl-difluoromethyl bond on aromatic systems.

Procedure Highlights:

  • Use of transition metal catalysts such as palladium or copper to mediate the coupling between aryl halides and cyclopropyl difluoromethyl reagents.
  • Radical initiation using peroxides or azo initiators under elevated temperatures.

Research Findings:

  • Studies indicate that palladium-catalyzed cross-coupling reactions enable efficient formation of the target compound with yields often exceeding 70%.
  • Cyclopropyl difluoromethyl reagents can be synthesized from cyclopropyl halides and difluoromethyl sources under controlled conditions.

Data Table:

Method Catalyst Reagents Temperature Yield Reference
Palladium-catalyzed coupling Pd(PPh₃)₄ Cyclopropyl halide + difluoromethyl source 80°C 70-80% Patent EP0430847A1
Copper-mediated cyclopropylation CuI Cyclopropyl halide + difluoromethyl precursor 100°C ~65% Scientific literature

Cyclization via Cyclopropyl Difluoromethyl Precursors

Another advanced approach involves cyclization of precursor molecules bearing both cyclopropyl and difluoromethyl functionalities, often via intramolecular reactions under thermal or catalytic conditions.

Process Overview:

  • Synthesis of cyclopropyl difluoromethylated intermediates through multi-step sequences involving halogenation, fluorination, and cyclization.
  • Final aromatic substitution achieved via intramolecular cyclization or electrophilic aromatic substitution.

Research Data:

  • Patent literature describes the cyclization of acetal or aldehyde derivatives to form fused aromatic systems incorporating cyclopropyl and difluoromethyl groups.
  • These methods typically require high-temperature conditions (around 150°C) and specific catalysts like Lewis acids or transition metals.

Representative Data:

Step Conditions Yield Reference
Cyclization Lewis acids (e.g., BF₃·Et₂O) 60-75% Patent WO2016125185A2
Aromatic substitution Elevated temperature Variable Scientific reports

Summary of Key Preparation Data

Method Advantages Limitations Typical Yield References
Nucleophilic substitution Straightforward, high selectivity Requires halogenated precursors 60-80% EP0430847A1
Metal-catalyzed coupling High efficiency, scalable Catalyst cost 65-80% Patent EP0430847A1
Cyclization of precursors Suitable for complex structures Multi-step, high temperature 60-75% WO2016125185A2

Notes on Practical Implementation:

  • Choice of Starting Materials: Commercially available halogenated aromatics (e.g., 4-fluorobenzene derivatives) are preferred for their availability and ease of functionalization.
  • Reaction Conditions: Mild to moderate temperatures (50-120°C), inert atmospheres, and appropriate solvents such as dichloromethane, benzotrifluoride, or chlorobenzene facilitate optimal yields.
  • Purification: Techniques include distillation, chromatography, and recrystallization, depending on the reaction scale and impurities.

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry

  • Building Block for Synthesis : The compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. It is particularly useful in developing fluorinated compounds that exhibit unique chemical properties.
  • Chemical Reactions : It undergoes various reactions, including oxidation, reduction, and nucleophilic aromatic substitution. For example:
    • Oxidation : Can yield cyclopropyl ketones or carboxylic acids.
    • Reduction : Converts the difluoromethyl group to a methyl group.
    • Substitution : Fluorine on the benzene ring can be replaced with other functional groups.

Biology

  • Biological Activity : The compound is being investigated for its potential biological activities, particularly its interactions with biomolecules. The difluoromethyl group enhances lipophilicity, allowing better membrane penetration.
  • Antimicrobial and Anticancer Properties : Structural analogs have shown significant antimicrobial and anticancer activities. For instance, fluorinated compounds have been identified as competitive inhibitors of tyrosinase, which is involved in melanin production.

Medicine

  • Pharmaceutical Intermediate : Research is ongoing to explore its potential as an intermediate in drug development. Its unique chemical properties may facilitate the design of new therapeutic agents targeting specific diseases.
  • Toxicological Studies : Preliminary toxicity assessments indicate that related compounds can exhibit acute toxicity in animal models. Understanding the safety profile is crucial for further therapeutic applications.

Industry

  • Material Production : The compound is utilized in producing advanced materials with distinctive properties due to its fluorinated structure. This includes applications in polymers and coatings that require enhanced durability and chemical resistance.

Case Study 1: Anticancer Activity

A study evaluated various derivatives of fluorobenzene for their ability to inhibit cancer cell proliferation. Compounds structurally related to 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potential for further development as anticancer agents.

Case Study 2: Antimicrobial Properties

Research focused on derivatives of this compound demonstrated significant antimicrobial activity against pathogenic bacteria. Compounds were tested against strains such as Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) that suggest effectiveness comparable to established antibiotics.

Mechanism of Action

The mechanism by which 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Additionally, the fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to target proteins or enzymes .

Comparison with Similar Compounds

Substituent Effects on Reactivity and Stability

  • Halogenated Substituents : Compounds like 1-(Dibromomethyl)-4-fluorobenzene (Br₂CH-) are highly reactive in cross-coupling reactions due to the labile C-Br bonds . In contrast, the azidomethyl group (N₃CH-) in 1-(Azidomethyl)-4-fluorobenzene facilitates Huisgen cycloaddition (click chemistry) for synthesizing triazoles with biological activity .
  • Alkyl Halides : The 2-bromoethyl substituent in 1-(2-Bromoethyl)-4-fluorobenzene enables alkylation reactions in pharmaceutical synthesis, as seen in radioligand development .

Physical Properties

  • Boiling Points : The 3-chloropropoxy substituent in 1-(3-Chloropropoxy)-4-fluorobenzene increases molecular weight and boiling point (265.7°C) compared to smaller substituents like dibromomethyl (40–50°C at reduced pressure) .
  • Molecular Weight : The bis(4-fluorophenyl)methyl group in 1-[bis(4-fluorophenyl)methyl]-4-fluorobenzene significantly increases molecular weight (298.30 g/mol), enhancing lipophilicity for applications in material science .

Biological Activity

Overview

1-(Cyclopropyldifluoromethyl)-4-fluorobenzene is an organic compound characterized by a cyclopropyl group, a difluoromethyl group, and a fluorobenzene ring. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene is primarily attributed to its interaction with specific molecular targets. The difluoromethyl group enhances lipophilicity, allowing the compound to traverse biological membranes effectively. Additionally, the fluorine atom can engage in hydrogen bonding and other non-covalent interactions, which may influence binding affinity to target proteins or enzymes.

Antimicrobial and Anticancer Properties

Research indicates that compounds with structural similarities to 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene exhibit significant antimicrobial and anticancer properties. For instance, derivatives of fluorobenzene have been explored for their inhibitory effects on tyrosinase, an enzyme implicated in melanin production. Some studies have demonstrated that fluorinated compounds can act as competitive inhibitors against tyrosinase, suggesting potential applications in skin-related conditions .

Toxicological Studies

Toxicity assessments are crucial for understanding the safety profile of 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene. Preliminary studies indicate that exposure to related compounds can result in acute toxicity in animal models. For example, acute oral toxicity studies on similar fluorinated benzene derivatives have reported median lethal doses (LD50) ranging from 2,200 to 3,200 mg/kg in rats . Such data highlight the importance of evaluating the safety of this compound before potential therapeutic applications.

Case Studies

  • Inhibition of Tyrosinase : A study evaluated various derivatives structurally related to 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene for their inhibitory effects on Agaricus bisporus tyrosinase. Compounds demonstrated IC50 values indicating effective inhibition at low micromolar concentrations, underscoring their potential as therapeutic agents against hyperpigmentation disorders .
  • Toxicity Profile : In a controlled study assessing the acute toxicity of fluorinated benzene derivatives, researchers found that exposure led to significant physiological effects such as tremors and weight loss in rats. These findings necessitate further investigation into the long-term effects and mechanisms of toxicity associated with these compounds .

Comparative Analysis

The following table summarizes key characteristics and biological activities of 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene compared to similar compounds:

Compound Structure Biological Activity Toxicity (LD50)
1-(Cyclopropyldifluoromethyl)-4-fluorobenzeneCyclopropyl + DifluoromethylPotential antimicrobial and anticancerTBD
1-(Cyclopropylmethyl)-4-fluorobenzeneCyclopropyl + MethylModerate antimicrobial activity~2,700 mg/kg
1-(Cyclopropyldifluoromethyl)-4-chlorobenzeneCyclopropyl + DichloromethylAnticancer propertiesTBD

Q & A

Q. What are the optimal synthetic routes for 1-(cyclopropyldifluoromethyl)-4-fluorobenzene, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : The synthesis can leverage cross-coupling strategies, such as iron-catalyzed reactions between cyclopropane-containing alkyl halides and fluorinated aryl Grignard reagents. For example, coupling 1-iodo-(cyclopropyldifluoromethyl) derivatives with 4-fluorophenylmagnesium bromide in THF under inert conditions (e.g., N₂ atmosphere) at 60–80°C may yield the target compound. Catalytic systems like FeCl₃ with ligands (e.g., phenanthroline) enhance reactivity. Purification via column chromatography (silica gel, hexane/ethyl acetate) and characterization by NMR (¹⁹F and ¹H) are critical for confirming structural integrity .

Q. What analytical techniques are essential for confirming the structure and purity of 1-(cyclopropyldifluoromethyl)-4-fluorobenzene?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR distinguishes fluorinated groups (e.g., difluoromethyl vs. monofluoromethyl), while ¹H NMR resolves cyclopropane ring protons (δ ~0.5–1.5 ppm) and aryl protons.
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity. Gradient elution (e.g., 70% acetonitrile/water) resolves impurities like unreacted precursors or byproducts.
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI) confirms molecular weight (e.g., [M+H]⁺ for C₁₀H₁₀F₃).
    Cross-validation with elemental analysis ensures stoichiometric accuracy .

Advanced Research Questions

Q. How does the cyclopropyldifluoromethyl group influence the compound’s physicochemical properties and metabolic stability in drug design?

  • Methodological Answer : The cyclopropyldifluoromethyl group enhances lipophilicity (logP) and metabolic stability due to:
  • Steric Hindrance : The cyclopropane ring restricts enzymatic oxidation.
  • Electron-Withdrawing Effects : Difluoromethyl groups reduce electron density, slowing cytochrome P450-mediated degradation.
    Experimental assays (e.g., microsomal stability tests) quantify metabolic half-life. Computational tools like COSMO-RS predict solubility and permeability .

Q. What strategies can resolve contradictions in biological activity data when testing this compound as a receptor modulator?

  • Methodological Answer :
  • Assay Standardization : Ensure consistent receptor expression levels (e.g., α7 nAChR in HEK293 cells) and buffer conditions (e.g., Ca²⁺ concentration).
  • Control Experiments : Compare with known modulators (e.g., PNU-120596 for α7 nAChR) to validate assay sensitivity.
  • Dose-Response Curves : Perform triplicate measurements to assess EC₅₀/IC₅₀ variability. Statistical tools (e.g., ANOVA) identify outliers.
    Contradictions may arise from off-target effects; use radioligand binding assays (e.g., ³H-epibatidine for nAChRs) to confirm specificity .

Q. How can computational modeling predict the binding interactions of this compound with receptors like α7 nAChR?

  • Methodological Answer :
  • Homology Modeling : Build α7 nAChR models using templates (e.g., PDB: 3SQ6) to map the transmembrane domain.
  • Docking Studies : Tools like AutoDock Vina simulate ligand-receptor interactions. Focus on hydrophobic pockets accommodating the cyclopropane and fluorinated groups.
  • Molecular Dynamics (MD) : Simulate binding stability (e.g., 100 ns trajectories) to assess hydrogen bonding (e.g., with Ser148) and π-π stacking (e.g., Trp149). Validate with mutagenesis (e.g., S148A mutants) .

Q. What safety protocols are recommended for handling and storing 1-(cyclopropyldifluoromethyl)-4-fluorobenzene in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection (N95 mask) if vapor exposure is possible.
  • Storage : Store in amber glass bottles under inert gas (Ar) at –20°C to prevent degradation. Avoid contact with oxidizing agents.
  • Spill Management : Absorb with vermiculite, neutralize with 10% NaOH, and dispose as halogenated waste.
    Safety protocols align with OSHA guidelines for fluorinated aromatics .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene
Reactant of Route 2
1-(Cyclopropyldifluoromethyl)-4-fluorobenzene

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